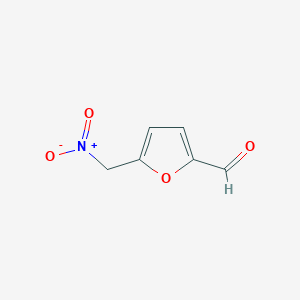
Benzo(b)thiophene, trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)thiophene, trimethyl- is an aromatic organic compound with a molecular formula of C11H12S. It is a derivative of benzothiophene, which is known for its presence in petroleum-related deposits and its use in various chemical syntheses . The compound is characterized by the presence of three methyl groups attached to the benzothiophene ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo(b)thiophene derivatives involves the reaction of alkynyl sulfides with aryne intermediates. This one-step intermolecular reaction is facilitated by the use of o-silylaryl triflates and alkynyl sulfides, resulting in the formation of various 3-substituted benzothiophenes . The reaction conditions typically involve the use of a base and a solvent, with the reaction proceeding at room temperature.
Industrial Production Methods
Industrial production of benzothiophene derivatives, including benzo(b)thiophene, trimethyl-, can be achieved through the extraction from crude naphthalene or by the reaction of styrene or ethylbenzene with hydrogen sulfide . Another method involves the condensation of thiophene with benzene rings under specific conditions to form the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(b)thiophene, trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Benzo(b)thiophene, trimethyl- has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a starting material for the synthesis of larger bioactive structures and pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . Additionally, it finds applications in the manufacturing of dyes and organic semiconductors .
Wirkmechanismus
The mechanism of action of benzo(b)thiophene, trimethyl- involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it can act as a ligand for specific receptors or enzymes, modulating their activity and leading to therapeutic effects . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzo(b)thiophene, trimethyl- include other benzothiophene derivatives such as benzo©thiophene and multisubstituted benzothiophenes like sertaconazole and raloxifene .
Uniqueness
What sets benzo(b)thiophene, trimethyl- apart from its analogs is the presence of three methyl groups, which can significantly alter its chemical reactivity and biological activity. This unique substitution pattern can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
70021-44-2 |
|---|---|
Molekularformel |
C11H12S |
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
2,3,4-trimethyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-7-5-4-6-10-11(7)8(2)9(3)12-10/h4-6H,1-3H3 |
InChI-Schlüssel |
GTMJIBWPIOYZSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(SC2=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)



![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)



![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)


